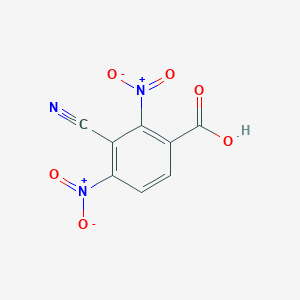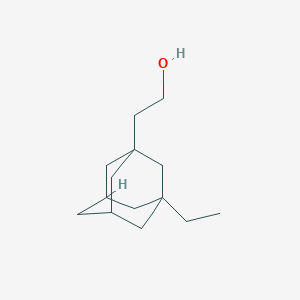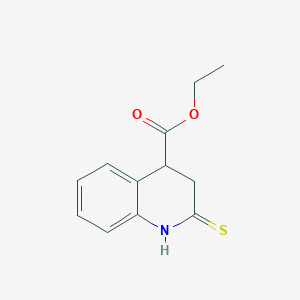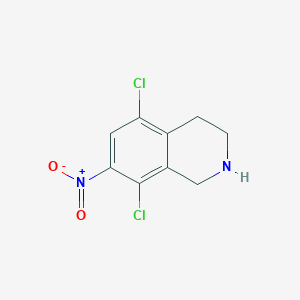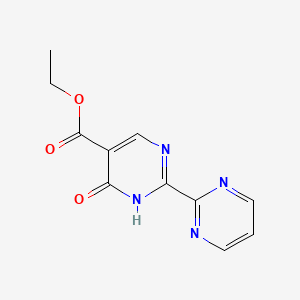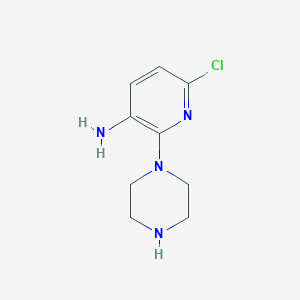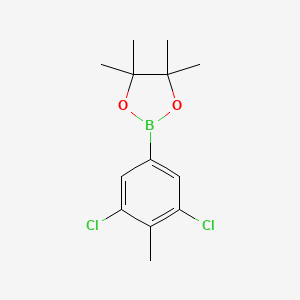
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C13H17BCl2O2 . It appears as a lumpy white powder . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17BCl2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 . This indicates the presence of boron (B), chlorine (Cl), carbon ©, hydrogen (H), and oxygen (O) atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.99 . It has a storage temperature of 2-8°C in a sealed, dry environment . The solubility of this compound in water at 20°C is 0.681 ± 0.017 mg/L .科学的研究の応用
-
Application in Protein Structure Prediction
- Summary : Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of proteins, DNA, RNA, ligands, and more . It could potentially be used to understand how “2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” interacts with other molecules in a cell.
- Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .
-
Application in Anticancer and Antioxidant Properties
- Summary : Chalcones and their derivatives, including compounds similar to “2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have shown notable anticancer effects on various human cancer cells .
- Methods : The compounds were assessed for their anticancer effects using the MTT test .
- Results : The activity of all compounds against cancer cells was significant, with IC50 values in the range of 0.89–9.63 µg/mL .
-
Application in Group-14 Element Chemistry
- Summary : Low-valent compounds of group-14 elements, which include compounds similar to “2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, have received significant attention in several fields of chemistry due to their unique electronic properties .
- Methods : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g., P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
- Results : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
-
Application in Quantum Physics
- Summary : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics . This method could potentially be applied to study the quantum properties of “2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.
- Methods : The wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations .
- Results : The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
-
Application in Vapor Recompression
- Summary : The PILLER VapoStation, a new solution for a serial connect system for Mechanical Vapor Recompression (MVR) applications, was showcased at ACHEMA 2024 . It combines the reliable performance, high efficiency, and large working area of the VapoFans with a significantly more compact, even more modular design and greatly improved maintenance options .
- Methods : The VapoStation makes it possible to implement a serial connect system in MVR applications with VapoFans in a much more compact, modular design .
- Results : The new VapoStation design combines the reliable performance, high efficiency, and extensive performance range of the VapoFan with a smaller footprint for serial connect applications and optimized access for maintenance and service .
-
Application in High-Performance Capillary Electrophoresis
- Summary : High Performance Capillary Electrophoresis (HPCE) is a highly useful and efficient technology for the separation and analysis of chemical compounds . It could potentially be used to study the properties of “2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.
- Methods : HPCE techniques include theory and principles of HPCE techniques, detection systems, operation aspects and special methods in HPCE, uses in chemical analysis, and physico-chemical studies .
- Results : HPCE has features and capabilities that match–and even surpass–those of conventional electrophoresis and HPLC .
特性
IUPAC Name |
2-(3,5-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O2/c1-8-10(15)6-9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTBWTOKHBQRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682265 | |
| Record name | 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942069-73-0 | |
| Record name | 2-(3,5-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)
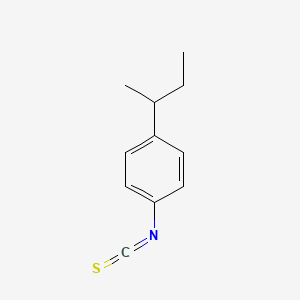
![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)
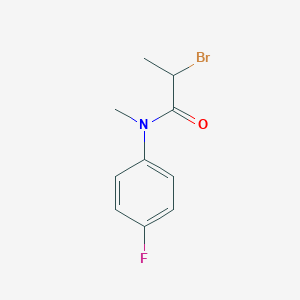
![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)
![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)
